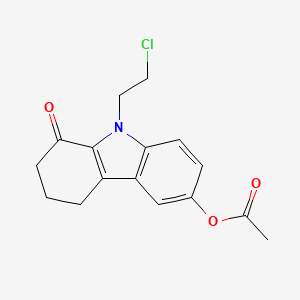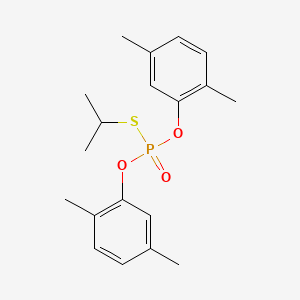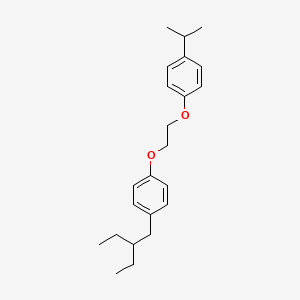![molecular formula C16H16SSi B14300282 3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane CAS No. 113688-56-5](/img/structure/B14300282.png)
3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diphenyl-6-thia-3-silabicyclo[310]hexane is a unique chemical compound characterized by its bicyclic structure, which includes silicon and sulfur atoms
Métodos De Preparación
The synthesis of 3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method includes the reaction of appropriate precursors under specific conditions to form the bicyclic structure. Industrial production methods may involve catalytic processes to enhance yield and efficiency .
Análisis De Reacciones Químicas
3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism by which 3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets and pathways. Its bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The silicon and sulfur atoms play crucial roles in these interactions, contributing to the compound’s unique reactivity .
Comparación Con Compuestos Similares
3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane can be compared with similar compounds such as:
3,3-Diphenyl-6-aza-3-silabicyclo[3.1.0]hexane: This compound contains a nitrogen atom instead of sulfur, leading to different reactivity and applications.
3,3-Dimethyl-6-oxa-3-silabicyclo[3.1.0]hexane:
These comparisons highlight the uniqueness of this compound, particularly its sulfur and silicon atoms, which contribute to its distinct chemical behavior and applications.
Propiedades
Número CAS |
113688-56-5 |
|---|---|
Fórmula molecular |
C16H16SSi |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
3,3-diphenyl-6-thia-3-silabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C16H16SSi/c1-3-7-13(8-4-1)18(11-15-16(12-18)17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Clave InChI |
ZXDJGEJNQLPSMF-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(S2)C[Si]1(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[methoxy(phenyl)phosphoryl]butanoate](/img/structure/B14300205.png)
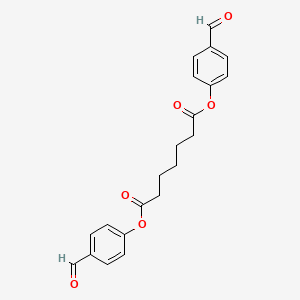
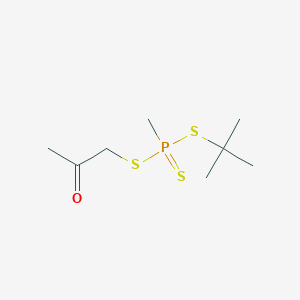
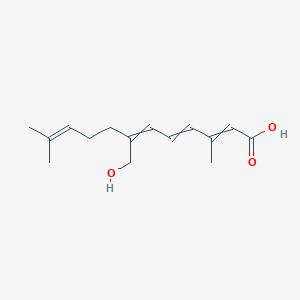

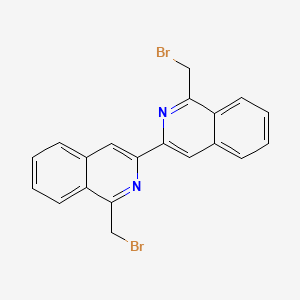
![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)

![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)
